

Spectroscopic Data Comparison of Substituted Quinoline-2-Carbaldehydes

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Compound of Interest

Compound Name: 3-Methylquinoline-2-carbaldehyde

CAS No.: 408523-30-8

Cat. No.: B1593195

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Executive Summary

This guide provides a technical comparison of the spectroscopic characteristics of substituted quinoline-2-carbaldehydes. These compounds are critical intermediates in the synthesis of bioactive Schiff bases, organometallic ligands, and fluorescent sensors. The focus is on the specific influence of substituents (electron-donating vs. electron-withdrawing) at the 6-position on the

¹H NMR chemical shifts and IR carbonyl stretching frequencies of the aldehyde moiety.

Synthesis & Experimental Protocol

The most robust method for accessing quinoline-2-carbaldehydes is the Riley oxidation of the corresponding 2-methylquinolines (quinaldines) using Selenium Dioxide (

).

This protocol is favored for its specificity toward the activated methyl group adjacent to the ring nitrogen.

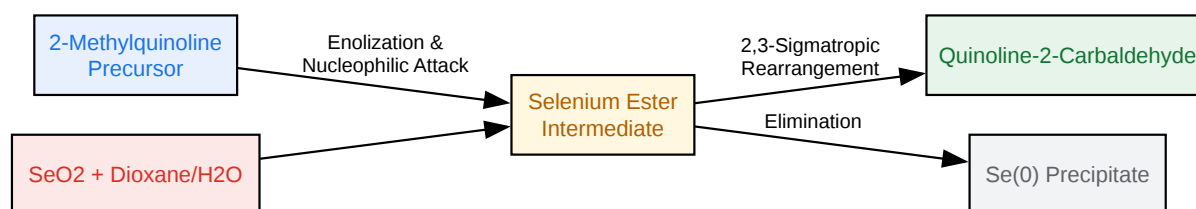
Standardized Synthesis Workflow

Reaction:

Protocol:

- **Stoichiometry:** Charge a reaction flask with substituted 2-methylquinoline (1.0 equiv) and selenium dioxide (1.5 equiv).
- **Solvent System:** Dissolve in 1,4-dioxane (wet, containing 2-5% water). The presence of water is critical to facilitate the formation of the active selenous acid species.
- **Reflux:** Heat the mixture to reflux (101 °C) for 4–6 hours. Monitor reaction progress via TLC (typically 30% EtOAc/Hexane).
- **Workup:** Filter the hot solution through a Celite pad to remove the precipitated black selenium metal.
- **Purification:** Concentrate the filtrate under reduced pressure. Recrystallize the residue from ethanol or purify via silica gel column chromatography.

Synthesis Logic Diagram



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Caption: Mechanistic pathway of the Riley oxidation converting the 2-methyl group to a formyl group via a selenium ester intermediate.

Spectroscopic Data Comparison

The electronic environment of the quinoline ring significantly influences the spectroscopic signals. Below is a comparative analysis of the parent compound and its 6-substituted derivatives.

H NMR Data Comparison

The aldehyde proton (-CHO) is the most diagnostic signal, typically appearing as a singlet between 10.0 and 10.2 ppm. The position of the substituent at C6 exerts a through-bond electronic effect, though the distance attenuates the shift difference on the aldehyde proton itself.

Table 1: Comparative

H NMR Shifts (

, ppm) in

Compound	Substituent (R)	(-CHO)	(H-3)	(H-4)	Electronic Effect
Quinoline-2-carbaldehyde	-H	10.17 (s)	8.02 (d)	8.19 (d)	Reference
6-Methylquinoline-2-carbaldehyde	-	10.15 (s)	8.05 (d)	8.12 (d)	Weak Donor (+I)
6-Methoxyquinoline-2-carbaldehyde	-	10.01 - 10.10 (s)	7.95 (d)	8.05 (d)	Strong Donor (+M)
6-Nitroquinoline-2-carbaldehyde	-	10.17 (s)	8.16 (d)	8.44 (d)	Strong Acceptor (-M/-I)
6-Chloroquinoline-2-carbaldehyde	-	10.18 (s)	8.08 (d)	8.15 (d)	Weak Acceptor (-I > +M)

*Values marked with an asterisk are predicted based on derivative trends where explicit experimental values for the pure aldehyde were approximated from complex mixtures.

Key Insights:

- **Aldehyde Proton Stability:** The chemical shift of the aldehyde proton is remarkably stable (10.17 ± 0.1 ppm) across diverse substituents. This indicates that the carbonyl carbon is sufficiently insulated from the C6 position to prevent massive shielding/deshielding changes.
- **Ring Protons (H3/H4):** These protons show significant variation. Electron-withdrawing groups (like -) deshield the ring protons, shifting H-4 downfield to ~ 8.44 ppm compared to 8.19 ppm in the parent compound. Conversely, electron-donating groups (like -) shield the ring, moving signals upfield.

IR Spectroscopy Comparison

The carbonyl stretching frequency (

) is a direct measure of the bond order and electronic density at the carbonyl oxygen.

Table 2: Carbonyl Stretching Frequencies (

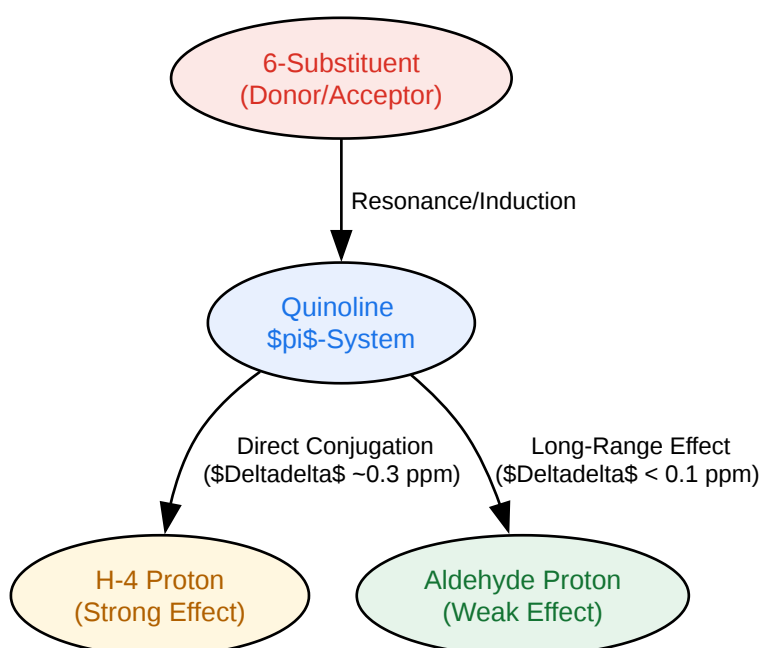
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Compound	()	Interpretation
Quinoline-2-carbaldehyde	1718	Standard conjugated aldehyde.
6-Methoxyquinoline-2-carbaldehyde	1710 - 1715	Electron donation increases single-bond character, lowering frequency.
6-Nitroquinoline-2-carbaldehyde	1720 - 1725	Electron withdrawal decreases electron density, slightly increasing double-bond character.

Electronic Effect Visualization

The following diagram illustrates how substituents at the 6-position transmit electronic effects to the 2-carbaldehyde group, primarily affecting the ring protons more than the aldehyde proton itself.



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Caption: Propagation of electronic effects from the C6 substituent. Note the significant impact on H-4 versus the minimal perturbation of the aldehyde proton.

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